molecular formula C30H48N2O12 B1245021 (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate CAS No. 661464-94-4

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B1245021
CAS No.: 661464-94-4
M. Wt: 628.7 g/mol
InChI Key: VNVNZKCCDVFGAP-FPDJQMMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levalbuterol tartrate, also known as levosalbutamol tartrate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the ®-enantiomer of the racemic mixture of salbutamol, which means it is the more active form responsible for the therapeutic effects .

Scientific Research Applications

Levalbuterol tartrate has a wide range of applications in scientific research:

Safety and Hazards

Xopenex HFA may cause serious side effects, including sudden shortness of breath, worsening asthma, heart problems, and even death . If used excessively, it can lead to serious, potentially fatal, cardiovascular effects .

Biochemical Analysis

Biochemical Properties

Xopenex HFA plays a crucial role in biochemical reactions by activating beta2-adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase, which increases the intracellular concentration of cyclic-3’, 5’-adenosine monophosphate (cyclic AMP). The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . Xopenex HFA interacts with enzymes such as adenylate cyclase and proteins like beta2-adrenergic receptors, facilitating these biochemical processes .

Cellular Effects

Xopenex HFA influences various types of cells and cellular processes, particularly in the respiratory system. It relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles, by increasing cyclic AMP concentrations. This increase is also associated with the inhibition of the release of mediators from mast cells in the airways . Xopenex HFA affects cell signaling pathways by activating beta2-adrenergic receptors, which play a role in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Xopenex HFA involves the activation of beta2-adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium levels, resulting in muscle relaxation . Xopenex HFA acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xopenex HFA are observed to change over time. The time to maximum plasma concentration (t_max) and mean residence time are both extremely short, leading to a transient appearance of the compound in the blood with no evidence of accumulation . Long-term effects on cellular function have been studied in vitro and in vivo, showing that Xopenex HFA maintains its bronchodilatory effects without significant degradation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Xopenex HFA vary with different dosages. At therapeutic doses, Xopenex HFA effectively relaxes airway smooth muscles and improves breathing. At high doses, it can cause adverse effects such as cardiac arrhythmias and sudden death, particularly when administered concurrently with methylxanthines . These findings highlight the importance of adhering to recommended dosages to avoid toxic effects .

Metabolic Pathways

Xopenex HFA is involved in metabolic pathways that include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. The primary route of elimination of levalbuterol tartrate is through renal excretion, with 80% to 100% of the compound or its primary metabolite being excreted in the urine . The metabolic pathways also involve interactions with enzymes such as adenylate cyclase and cofactors that facilitate these processes .

Transport and Distribution

Xopenex HFA is transported and distributed within cells and tissues primarily through the bloodstream. It is rapidly absorbed and eliminated, with an elimination half-life of 3 to 27 minutes in animals and 5 to 7 minutes in humans . The compound is distributed to the smooth muscles of the airways, where it exerts its bronchodilatory effects .

Subcellular Localization

The subcellular localization of Xopenex HFA involves its interaction with beta2-adrenergic receptors on the surface of airway smooth muscle cells. These receptors are predominantly located on the cell membrane, where they facilitate the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels . The localization of Xopenex HFA to these receptors is crucial for its bronchodilatory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levalbuterol tartrate involves the resolution of racemic salbutamol. The process typically includes the following steps:

    Resolution of Racemic Salbutamol: The racemic mixture of salbutamol is separated into its ®- and (S)-enantiomers using chiral resolution techniques.

    Formation of Levalbuterol:

Industrial Production Methods: In industrial settings, the production of levalbuterol tartrate involves large-scale chiral resolution and subsequent reaction with tartaric acid. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Levalbuterol tartrate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Levalbuterol Tartrate: Levalbuterol tartrate is unique due to its enantiomeric purity, which provides more selective β2 adrenergic receptor activation with fewer side effects compared to the racemic mixture of albuterol. This selectivity makes it a preferred choice for patients who experience adverse effects with racemic albuterol .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Xopenex HFA involves the conversion of racemic albuterol to levalbuterol, which is the active ingredient in Xopenex HFA. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Racemic albuterol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Racemic albuterol is treated with sodium borohydride in the presence of hydrochloric acid to reduce the ketone group and form the corresponding alcohol.", "The resulting alcohol is then treated with chloroacetic acid in the presence of sodium hydroxide to form an ester.", "The ester is then hydrolyzed with sodium hydroxide to form the corresponding acid.", "The acid is then treated with hydrogen peroxide in the presence of sodium bicarbonate to form the corresponding epoxide.", "The epoxide is then treated with methanol to form the corresponding methoxy alcohol.", "The methoxy alcohol is then treated with hydrochloric acid to form levalbuterol, which is the active ingredient in Xopenex HFA." ] }

CAS No.

661464-94-4

Molecular Formula

C30H48N2O12

Molecular Weight

628.7 g/mol

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1

InChI Key

VNVNZKCCDVFGAP-FPDJQMMJSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 2
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 3
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 5
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 6
Reactant of Route 6
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.